molecular formula C14H14N4O B2839225 N-[2-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-ynamide CAS No. 2411289-50-2

N-[2-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-ynamide

Cat. No.: B2839225
CAS No.: 2411289-50-2
M. Wt: 254.293
InChI Key: YBMYRNIKXKOKBD-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are one of the most important active pharmaceutical scaffolds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis . The IR absorption spectra often show signals for C=O groups .


Chemical Reactions Analysis

1,2,4-Triazole compounds can undergo various chemical reactions. For instance, some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .


Physical and Chemical Properties Analysis

1,2,4-Triazole compounds have unique structures that facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Mechanism of Action

The mechanism of action of 1,2,4-triazole compounds often involves interactions with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Some compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety of 1,2,4-triazole derivatives is usually evaluated on normal cell lines. Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-6-13(19)15-9-12(14-16-10-17-18-14)11-7-4-3-5-8-11/h3-5,7-8,10,12H,9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMYRNIKXKOKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C1=CC=CC=C1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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